molecular formula C22H19NOS B334956 1-[Phenyl(phenylthio)acetyl]indoline

1-[Phenyl(phenylthio)acetyl]indoline

Cat. No.: B334956
M. Wt: 345.5 g/mol
InChI Key: TTZIPCRUXMRYBK-UHFFFAOYSA-N
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Description

1-[Phenyl(phenylthio)acetyl]indoline is a substituted indoline derivative characterized by a phenylthio group (-SPh) attached to the acetyl moiety at the indoline nitrogen. The phenylthio group confers distinct electronic and steric effects compared to other substituents, influencing reactivity, solubility, and stability.

Properties

Molecular Formula

C22H19NOS

Molecular Weight

345.5 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-phenyl-2-phenylsulfanylethanone

InChI

InChI=1S/C22H19NOS/c24-22(23-16-15-17-9-7-8-14-20(17)23)21(18-10-3-1-4-11-18)25-19-12-5-2-6-13-19/h1-14,21H,15-16H2

InChI Key

TTZIPCRUXMRYBK-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Indoline Derivatives

Compound Name Substituent on Acetyl Group Molecular Formula Molecular Weight CAS Number Key References
1-[Chloro(phenyl)acetyl]indoline -Cl C₁₆H₁₄ClNO 271.75 1094501-18-4
1-[(2-Methoxyphenoxy)acetyl]indoline -O-(2-MeO-C₆H₄) C₁₇H₁₇NO₃ 283.32 444146-15-0
1-[(2-Isopropylphenoxy)acetyl]indoline -O-(2-isoPr-C₆H₄) C₁₉H₂₁NO₂ 307.38 606923-49-3
1-(3-Phenylpropanoyl)indoline -CH₂CH₂Ph C₁₇H₁₇NO 251.33 314284-69-0
This compound -SPh C₂₂H₁₉NOS ~353.46 N/A Inferred

Key Findings:

Substituent Effects on Molecular Weight: The phenylthio group (-SPh) increases molecular weight significantly (~353.46) compared to chloro (271.75) or phenoxy (283.32–307.38) derivatives due to sulfur’s atomic mass and the additional phenyl ring .

Phenoxy Substituent (-OPh): Electron-donating via resonance, reducing carbonyl reactivity compared to chloro analogs. Methoxy or isopropyl groups further modulate steric bulk and solubility . Phenylthio Substituent (-SPh): Less electronegative than oxygen but more lipophilic, likely improving membrane permeability in biological systems. The sulfur atom’s polarizability may also stabilize radical intermediates in reactions .

Synthetic Routes :

  • Cross-coupling reactions (e.g., indoline with aryl halides) are common for analogs like 1-(4-(trifluoromethyl)phenyl)indoline (). For this compound, a similar approach using phenylthio-substituted acetylating agents might be applicable, though reaction conditions (e.g., catalysts, solvents) could differ due to sulfur’s nucleophilicity .

The phenylthio analog’s stability may differ due to weaker C-S bond strength compared to C-Cl, requiring specialized handling .

Research Implications

  • Drug Development : The phenylthio group’s lipophilicity could enhance bioavailability compared to oxygenated analogs, making it valuable in medicinal chemistry .
  • Material Science : Thioether-containing compounds are explored for their redox activity, suggesting applications in catalysis or polymer chemistry .
  • Analytical Challenges : The lack of CAS or spectral data for this compound highlights the need for further characterization, including NMR and HPLC profiling .

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